REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4]Br.C(O)C.[S:9]([O-:12])([O-:11])=[O:10].[Na+:13].[Na+]>O>[Cl:1][CH2:2][CH2:3][CH2:4][S:9]([O-:12])(=[O:11])=[O:10].[Na+:13] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
reaction mixture over a period of two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
after which the excess alcohol and 1-chloro-3-bromopropane were removed by distillation
|
Type
|
CUSTOM
|
Details
|
The remaining aqueous solution was evaporated to dryness on a steam bath
|
Type
|
CUSTOM
|
Details
|
the product was recrystallised from alcohol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCS(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |